Nybomycin

Vue d'ensemble

Description

Nybomycin is a secondary metabolite produced by the Streptomyces albus subspecies chlorinus . It is a unique antibiotic that has been reported to act against quinolone-resistant Staphylococcus aureus strains harboring a mutated gyrA gene .

Synthesis Analysis

The synthesis of Nybomycin involves a new scalable and robust synthetic route . This synthesis has led to the antibiotic activity of novel analogues of this family, confirming the selectivity for fluoroquinolone-resistant bacteria .

Molecular Structure Analysis

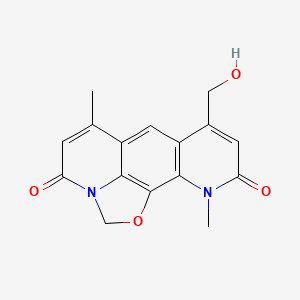

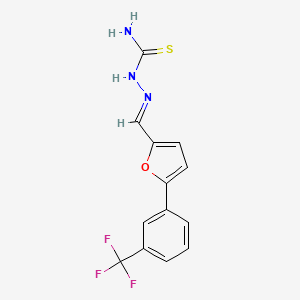

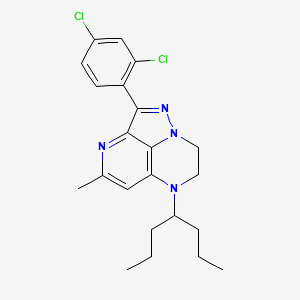

The structural features of Nybomycin include a fused pyridoquinolone ring system and an angularly fused oxazoline ring . These features are of particular biosynthetic interest as they have not been reported for other natural products .

Chemical Reactions Analysis

Nybomycin’s chemical reactions involve the disruption of fluoroquinolone-resistant gyrases . This disruption is achieved through the inhibition of topoisomerases II .

Applications De Recherche Scientifique

Antibiotic Development

Nybomycin: has shown potential as an antibiotic, particularly against quinolone-resistant Staphylococcus aureus strains . These strains often have a mutated gyrA gene, and nybomycin’s ability to act against them makes it a candidate for addressing antibiotic resistance issues . The compound’s unique mode of action involves a back-mutation in the gyrA gene that restores susceptibility to quinolones, providing a new pathway for developing antibiotics that could circumvent traditional resistance mechanisms .

Cancer Research

In cancer research, nybomycin derivatives have demonstrated moderate to potent cytotoxicity against cancer cell lines . This suggests that nybomycin or its analogs could be used to develop new chemotherapeutic agents. The compound’s impact on 4E-BP1 phosphorylation , a marker of ROS-mediated control of cap-dependent translation, indicates its potential role in cancer treatment by inhibiting pathways critical for cancer cell survival .

Biotechnology

The heterologous expression of the nybomycin gene cluster from marine actinomycete Streptomyces albus subsp. chlorinus has opened up possibilities for biosynthetic studies and the generation of new nybomycin derivatives . This can lead to the optimization of nybomycin production and supply for biological studies, which is crucial for biotechnological applications where the production of secondary metabolites is of interest.

Environmental Science

Nybomycin’s role in environmental science is linked to its origin from diverse environments, including marine sediments and terrestrial soil samples . Its selective inhibition properties can be studied for environmental applications, such as developing agents to control bacterial populations in various ecosystems or as a tool for studying microbial dynamics in natural habitats.

Industrial Applications

In the industrial sector, nybomycin’s potential extends to the development of ‘reverse antibiotics’ . These are designed to be effective against bacteria that have developed resistance to conventional antibiotics, like the fluoroquinolone class . The scalable and robust synthetic routes to nybomycin natural products aid in the development of this series, confirming the selectivity for fluoroquinolone-resistant bacteria and opening future opportunities for optimization .

Safety And Hazards

Propriétés

IUPAC Name |

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMUGCUFXWTNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949186 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nybomycin | |

CAS RN |

26326-47-6, 30408-30-1 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYBOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Nybomycin a potentially valuable antibiotic?

A1: Nybomycin exhibits a unique activity profile known as a “reverse antibiotic.” It primarily inhibits the growth of fluoroquinolone-resistant bacteria, particularly certain Gram-positive species carrying specific mutations in the gyrA gene, encoding a subunit of DNA gyrase [, ]. This selectivity makes it a promising candidate for combating antibiotic resistance.

Q2: How does Nybomycin exert its antibacterial effect?

A2: Nybomycin targets bacterial DNA gyrase, an essential enzyme for bacterial DNA replication [, ]. While its exact mechanism of action requires further investigation, studies suggest that it preferentially inhibits mutant forms of DNA gyrase found in fluoroquinolone-resistant bacteria []. Interestingly, a study also showed that Nybomycin inhibits both fluoroquinolone-sensitive and -resistant Escherichia coli DNA gyrase with similar potency in a strain with enhanced permeability [].

Q3: What is the biosynthetic origin of the unique tetracyclic structure of Nybomycin?

A3: Research has unveiled that the biosynthesis of Deoxynybomycin, a precursor to Nybomycin, involves a fascinating enzymatic cascade []. A key step is the formation of the characteristic 4-oxazoline ring, catalyzed by the enzyme DnmT, an iron(II)/α-ketoglutarate-dependent dioxygenase.

Q4: Can you explain the role of DnmT in more detail?

A4: DnmT exhibits a remarkable multifunctionality. It not only catalyzes the formation of the 4-oxazoline ring in Deoxynybomycin but also demonstrates the capability to decompose this ring and perform N-demethylation, converting Deoxynybomycin back to its precursor, Prenybomycin []. This intriguing observation suggests a potential regulatory mechanism controlling the intracellular Deoxynybomycin levels.

Q5: What insights into the DnmT catalytic mechanism have been gained?

A5: A combination of structure modeling, site-directed mutagenesis, and sophisticated quantum mechanics calculations has shed light on the intricacies of DnmT-catalyzed reactions, providing valuable mechanistic understanding []. These findings contribute to our expanding knowledge of the functional diversity displayed by iron(II)/α-ketoglutarate-dependent dioxygenases in the biosynthesis of natural products.

Q6: Beyond its antibacterial activity, what other biological activities have been observed for Nybomycin and its derivatives?

A6: Recent studies have uncovered intriguing new bioactivities for Nybomycin and its related compounds. For instance, Deoxynyboquinone, a Nybomycin metabolite, has demonstrated potent cytotoxic activity against various cancer cell lines []. Moreover, it can inhibit 4E-BP1 phosphorylation, suggesting its potential to modulate cap-dependent translation through reactive oxygen species-mediated pathways [].

Q7: Are there any findings related to the impact of Nybomycin derivatives on regeneration processes?

A7: Yes, intriguingly, γ-rubromycin, a compound structurally related to Nybomycin, has emerged as a novel inhibitor of tail regeneration in axolotl embryos []. This finding opens up exciting avenues for further investigation into the potential roles of Nybomycin and its derivatives in developmental biology and regenerative medicine.

Q8: What are the limitations in studying the structure-activity relationship of Nybomycin?

A8: Despite its promise, exploring the structure-activity relationship of Nybomycin has been hampered by synthetic challenges []. The development of new, scalable, and robust synthetic routes is crucial to facilitate the generation of diverse Nybomycin analogs, which is essential for comprehensive structure-activity relationship studies.

Q9: How does heterologous expression contribute to our understanding of Nybomycin?

A9: Heterologous expression of the Nybomycin gene cluster, originally identified in the marine bacterium Streptomyces albus subsp. chlorinus, has proven invaluable []. This approach, using Streptomyces albus Del14 as a host, has not only enabled Nybomycin production but has also led to the discovery of a novel metabolite, Benzanthric acid []. This highlights the power of heterologous expression for uncovering hidden metabolic potential and identifying new bioactive molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

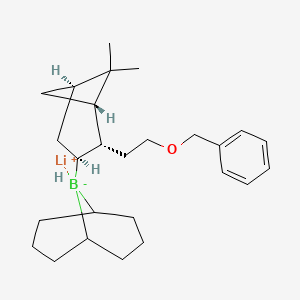

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676987.png)

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)